molecular formula C7H6ClFO B1586750 2-Chloro-6-fluoroanisole CAS No. 53145-38-3

2-Chloro-6-fluoroanisole

Cat. No.: B1586750
CAS No.: 53145-38-3
M. Wt: 160.57 g/mol
InChI Key: QASFEHCRPLPGES-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroanisole is an organic compound with the molecular formula C7H6ClFO It is a derivative of anisole, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroanisole can be achieved through several methods. One common approach involves the halogenation of anisole. The process typically includes the following steps:

    Nitration of Anisole: Anisole is first nitrated to form 2-nitroanisole.

    Reduction: The nitro group is then reduced to an amino group, yielding 2-aminoanisole.

    Diazotization and Halogenation: The amino group is diazotized and subsequently replaced with a chlorine atom through a Sandmeyer reaction, resulting in 2-chloroanisole.

    Fluorination: Finally, selective fluorination at the 6-position is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as direct halogenation of anisole using chlorine and fluorine gases under controlled conditions. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding phenols or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for further halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products such as 2-methoxy-6-fluoroanisole, 2-thioanisole, or 2-amino-6-fluoroanisole.

    Electrophilic Substitution: Products like 2-chloro-3-nitro-6-fluoroanisole or 2-chloro-6-fluoro-4-sulfonylanisole.

    Oxidation and Reduction: Products like 2-chloro-6-fluorophenol or 2-chloro-6-fluorotoluene.

Scientific Research Applications

2-Chloro-6-fluoroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe molecule in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoroanisole depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to desired biological or chemical effects. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

2-Chloro-6-fluoroanisole can be compared with other halogenated anisoles, such as:

    2-Chloroanisole: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    2-Fluoroanisole: Lacks the chlorine atom, which may affect its chemical stability and biological activity.

    2-Bromo-6-fluoroanisole: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with molecular targets.

Uniqueness: The combination of chlorine and fluorine atoms in this compound provides a unique set of chemical and physical properties, making it a valuable compound for various applications. Its specific substitution pattern allows for selective reactions and interactions that are not possible with other halogenated anisoles.

Properties

IUPAC Name

1-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASFEHCRPLPGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378571
Record name 2-Chloro-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53145-38-3
Record name 2-Chloro-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoroanisole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl iodide (850 μl, 13.646 mmol) and potassium carbonate (943 mg, 6.824 mmol) were added to 2-chloro-6-fluorophenol (1.0 g, 6.824 mmol) in tetrahydrofuran (10 ml) and the mixture was stirred at room temperature for 3 hours. The reaction mixture was partitioned between diethyl ether (50 ml) and water (50 ml). The organic phase was extracted and further washed with water (2×20 ml) then dried over sodium sulphate and concentrated in vacuo to afford the title compound as a colourless liquid in 94% yield, 1.03 g.
Quantity
850 μL
Type
reactant
Reaction Step One
Quantity
943 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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